molecular formula C6H9N3O2 B009466 methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate CAS No. 109012-96-6

methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B009466
M. Wt: 155.15 g/mol
InChI Key: CXAHIUONPHHSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate involves multifaceted chemical reactions, showcasing the compound's foundational role in creating structurally complex molecules. For instance, the synthesis and crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrate the compound's adaptability in forming diverse structures through specific reactions (Minga, 2005). This synthesis process, characterized by the treatment with ethyl 2-cyano-3,3-dimethylthioacrylate and subsequent crystallographic analysis, reveals the compound's capacity for structural transformation and functional group manipulation.

Molecular Structure Analysis

The molecular structure of methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and its derivatives is often elucidated through X-ray crystallography, providing detailed insights into their atomic arrangement and spatial configuration. For example, studies on hydrogen-bonded chains and sheets in related compounds highlight the importance of hydrogen bonding in determining the molecular structure and stability of these molecules (Portilla et al., 2007). These analyses underscore the intricate intermolecular interactions that govern the crystalline structures and, by extension, the physical and chemical properties of the compound.

Chemical Reactions and Properties

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate participates in various chemical reactions, leading to a plethora of derivatives with unique properties. The compound's reactivity, particularly in forming coordination polymers and undergoing methylation, signifies its versatility in synthetic chemistry (Cheng et al., 2017). These reactions not only expand the compound's applicability but also offer insights into its chemical behavior and interaction with other molecules.

Physical Properties Analysis

The physical properties of methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments and applications. The synthesis and structural diversity of coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands illustrate how modifications in the compound's structure can influence its physical properties, including thermal and luminescence characteristics (Cheng et al., 2017).

Scientific Research Applications

Structural and Crystallographic Studies

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and its derivatives have been extensively studied for their structural and crystallographic properties. For instance, Portilla et al. (2007) explored the hydrogen-bonded chains and rings in related compounds, emphasizing the importance of hydrogen bonding in determining molecular structure (Portilla et al., 2007). Similarly, Minga (2005) synthesized a related compound and analyzed its crystal structure, finding potential applications in fungicidal and plant growth regulation activities (Minga, 2005).

Synthesis and Characterization

Research has focused on the synthesis and characterization of methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate derivatives. Viveka et al. (2016) combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, which are biologically significant (Viveka et al., 2016).

Biological and Chemical Properties

Several studies have examined the biological and chemical properties of these compounds. For instance, the research by Maqbool et al. (2014) on pyrazolopyridines revealed their antibacterial properties (Maqbool et al., 2014). Wu et al. (2006) investigated the unique reactivity of a similar compound for synthesizing pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, with potential as fluorescent molecules and monocotyledonous inhibitors (Wu et al., 2006).

Anticancer and Antimicrobial Studies

Compounds derived from methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate have been evaluated for their anticancer and antimicrobial activities. Hafez et al. (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and found them to exhibit significant antimicrobial and anticancer activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Corrosion Inhibition and Material Science Applications

In material science, derivatives of this compound have been explored for their properties as corrosion inhibitors. For example, Dohare et al. (2017) studied pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, as novel corrosion inhibitors for mild steel, highlighting the potential industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Safety And Hazards

The specific safety and hazards information for “methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate” is not available in the search results. However, it’s important to handle all chemicals with appropriate safety precautions.


properties

IUPAC Name

methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)5(7)9-8-3/h1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAHIUONPHHSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550751
Record name Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

CAS RN

109012-96-6
Record name Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 4
methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.